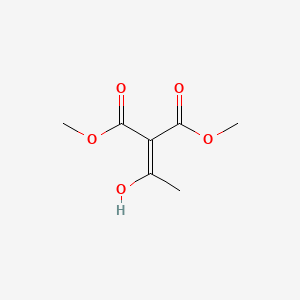![molecular formula C6H15N4PS B14288947 N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide CAS No. 138482-93-6](/img/structure/B14288947.png)
N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing rings known for their high reactivity. The compound is also noted for its potential as an angiotensin-converting enzyme 2 (ACE2) inhibitor, making it a candidate for therapeutic applications, particularly in the treatment of SARS coronavirus infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide typically involves the nucleophilic ring-opening reactions of aziridines. Aziridines can be synthesized from aminoethanol via two main routes: the Nippon Shokubai process, which uses an oxide catalyst and high temperatures for dehydration, and the Wenker synthesis, which involves converting aminoethanol to the sulfate ester followed by base-induced sulfate elimination . The aziridine rings are then introduced into the compound through nucleophilic substitution reactions, where the aziridine moiety reacts with suitable electrophiles under controlled conditions .
Industrial Production Methods: Industrial production of aziridines, and by extension this compound, often involves large-scale dehydration processes using oxide catalysts. The production process must be carefully controlled to ensure the stability and purity of the final product, given the high reactivity of aziridine rings .
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine rings under mild to moderate conditions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating polymers and other macromolecular structures .
Biology and Medicine: The compound’s role as an ACE2 inhibitor has significant implications in medicine. It is being investigated for its potential to treat cardiovascular diseases and SARS coronavirus infections by inhibiting the ACE2 enzyme, which plays a crucial role in these conditions .
Industry: In the industrial sector, the compound’s reactivity is harnessed for creating coatings, adhesives, and other materials that require strong chemical bonds and stability .
作用機序
N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide exerts its effects primarily through the inhibition of the angiotensin-converting enzyme 2 (ACE2). By binding to ACE2, the compound prevents the enzyme from converting angiotensin II, a peptide that constricts blood vessels and increases blood pressure. This inhibition can reduce vascular resistance and oxygen consumption, potentially preventing cardiovascular complications . Additionally, the compound’s binding to ACE2 may prevent the attachment and entry of SARS-CoV by causing conformational changes in the enzyme .
類似化合物との比較
Diethylenetriamine: A functional parent of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide, known for its use in various chemical syntheses.
Uniqueness: this compound stands out due to its dual aziridine rings and its potential as an ACE2 inhibitor. This dual functionality provides unique opportunities for both chemical synthesis and therapeutic applications, distinguishing it from other aziridine-based compounds .
特性
CAS番号 |
138482-93-6 |
|---|---|
分子式 |
C6H15N4PS |
分子量 |
206.25 g/mol |
IUPAC名 |
N'-[bis(aziridin-1-yl)phosphinothioyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H15N4PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-7H2,(H,8,12) |
InChIキー |
VQWDBNFUMYTEHE-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=S)(NCCN)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


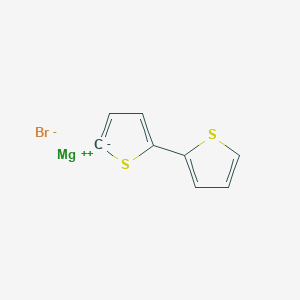
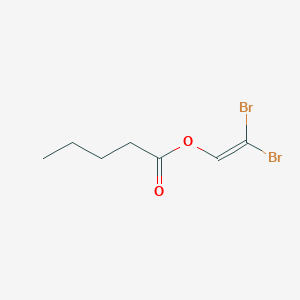
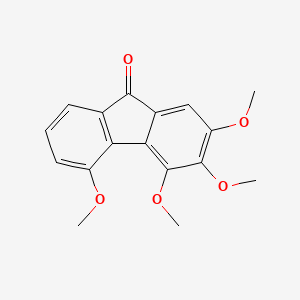
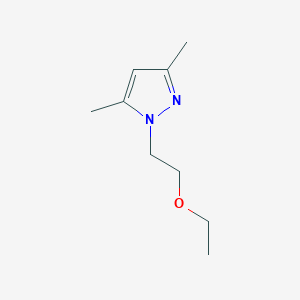
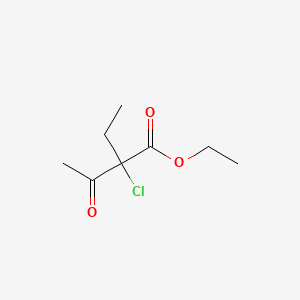
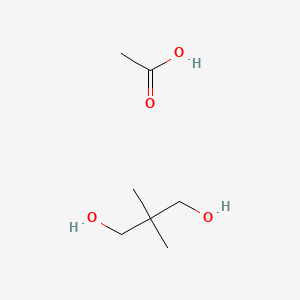
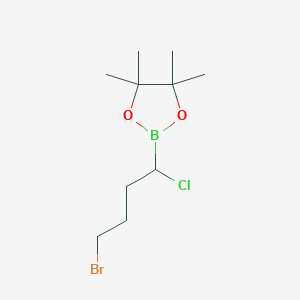

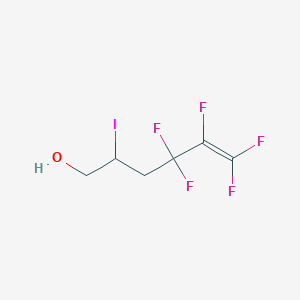
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
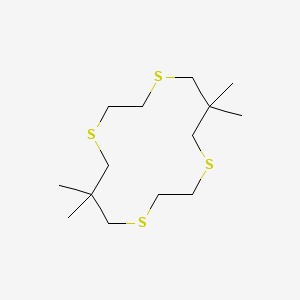
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
